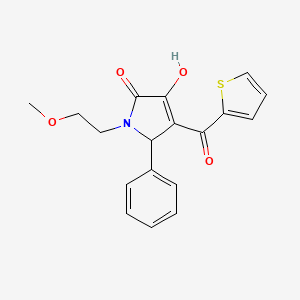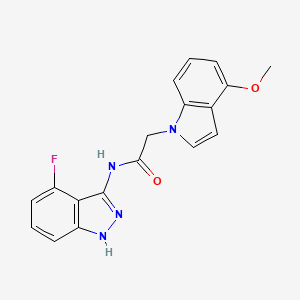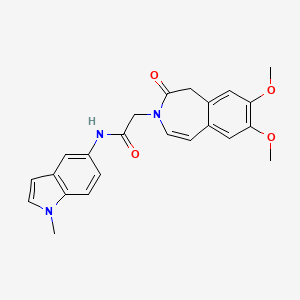![molecular formula C20H26N4O2 B12163678 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl- CAS No. 1158494-22-4](/img/structure/B12163678.png)
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one: is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a pyrimido[1,2-a]-1,3,5-triazine ring fused with a cyclopentyl ring.
- The compound bears a 4-methoxyphenyl group at one position and two methyl groups at other positions.
- It exists in the tautomeric form, with the hydrogen atom on the nitrogen atom (N) potentially shifting between different positions.
Vorbereitungsmethoden
The synthetic routes to this compound involve several steps
-
Cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one: can be synthesized via cyclization reactions. One such method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by elimination of N,N-dimethylpropionamide. This leads to the formation of the pyrimido[1,2-a]-1,3,5-triazine ring .
-
Industrial production methods may vary, but the key steps involve cyclization and subsequent functionalization.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may lead to the formation of saturated derivatives.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaN₃) are relevant.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating the reactivity and properties of this compound.
Biology: Studying its interactions with biological macromolecules.
Medicine: Exploring potential therapeutic applications.
Industry: Developing new materials or catalysts.
Wirkmechanismus
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways (e.g., signal transduction, metabolic pathways).
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: While I don’t have specific names for similar compounds, you can explore related pyrimido[1,2-a]-1,3,5-triazines in the literature.
Eigenschaften
CAS-Nummer |
1158494-22-4 |
|---|---|
Molekularformel |
C20H26N4O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-cyclopentyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-8-10-18(26-3)11-9-17)12-22(13-24(20)19(14)25)16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
IRXVPYSEBGRTGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12163604.png)

![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12163613.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12163661.png)


![ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163691.png)
![({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12163692.png)
